Clorhidrato de dietil éster de ácido L-glutámico

Descripción general

Descripción

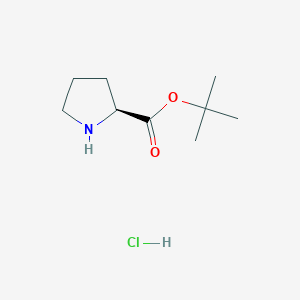

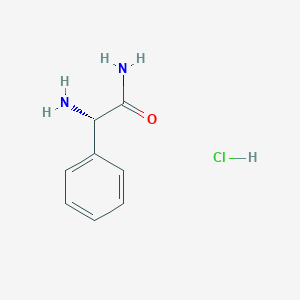

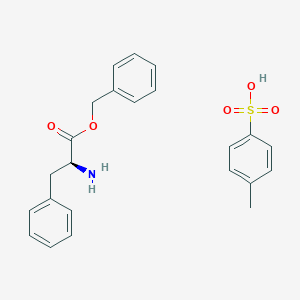

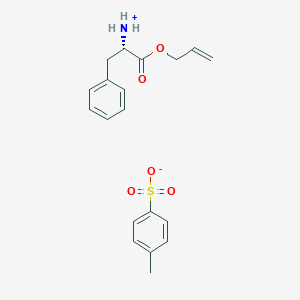

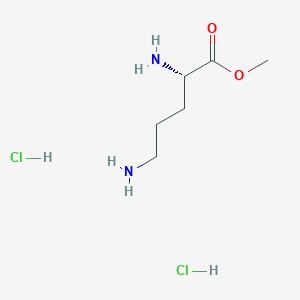

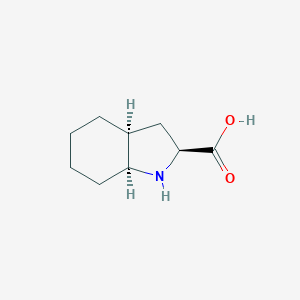

Hidroc loruro de dietil éster de ácido L-glutámico: es un compuesto químico con la fórmula molecular C9H17NO4·HCl y un peso molecular de 239.70 g/mol . Es un derivado del ácido L-glutámico, un aminoácido importante en el cuerpo humano. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación química y biológica debido a sus propiedades únicas.

Aplicaciones Científicas De Investigación

El hidrocloruro de dietil éster de ácido L-glutámico tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Biología: El compuesto se utiliza en el estudio del metabolismo de los aminoácidos y las funciones de los neurotransmisores.

Mecanismo De Acción

El hidrocloruro de dietil éster de ácido L-glutámico actúa como un agonista no selectivo en los receptores de aminoácidos excitatorios. Esto significa que puede unirse y activar estos receptores, lo que lleva a diversos efectos fisiológicos. El mecanismo de acción del compuesto involucra la modulación de la liberación de neurotransmisores y la plasticidad sináptica, que son cruciales para la función cerebral normal .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidrocloruro de dietil éster de ácido L-glutámico puede sintetizarse mediante la esterificación del ácido L-glutámico con etanol en presencia de un catalizador ácido. La reacción generalmente involucra los siguientes pasos:

Esterificación: El ácido L-glutámico se hace reaccionar con etanol en presencia de un ácido fuerte como el ácido clorhídrico. La reacción se lleva a cabo en condiciones de reflujo para asegurar la esterificación completa.

Purificación: El éster resultante se purifica mediante recristalización u otras técnicas de purificación adecuadas para obtener el producto final.

Métodos de Producción Industrial: La producción industrial del hidrocloruro de dietil éster de ácido L-glutámico sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de dietil éster de ácido L-glutámico experimenta diversas reacciones químicas, incluyendo:

Hidrólisis: Los grupos éster se pueden hidrolizar para producir ácido L-glutámico y etanol.

Sustitución: El grupo amino puede participar en reacciones de sustitución con varios electrófilos.

Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para la hidrólisis.

Sustitución: Se pueden utilizar electrófilos como los haluros de alquilo en reacciones de sustitución.

Oxidación y Reducción: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.

Productos Principales:

Hidrólisis: Ácido L-glutámico y etanol.

Sustitución: Diversos derivados sustituidos dependiendo del electrófilo utilizado.

Oxidación y Reducción: Formas oxidadas o reducidas del compuesto.

Comparación Con Compuestos Similares

Compuestos Similares:

Hidroc loruro de dimetil éster de ácido L-glutámico: Similar en estructura pero con grupos éster metílicos en lugar de grupos éster etílicos.

Hidroc loruro de di-terc-butil éster de ácido L-glutámico: Contiene grupos éster terc-butílicos, ofreciendo diferentes propiedades estéricas y electrónicas.

Unicidad: El hidrocloruro de dietil éster de ácido L-glutámico es único debido a sus grupos éster específicos, que influyen en su reactividad e interacciones con los objetivos biológicos. Su capacidad de actuar como un agonista no selectivo en los receptores de aminoácidos excitatorios lo distingue de otros compuestos similares .

Propiedades

IUPAC Name |

diethyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQLMQNPBNMSL-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16450-41-2 (Parent) | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-89-4 | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl L-glutamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diethyl L-glutamate hydrochloride serves as a substrate for certain enzymes, notably proteases like papain and bromelain. These enzymes catalyze the oligomerization of diethyl L-glutamate hydrochloride, primarily forming poly(α-peptide) chains. [, ] This regioselective polymerization is notable as it predominantly forms α-peptide linkages, unlike traditional chemical polymerization methods that often yield a mixture of α and γ linkages. []

A: Enzymatic oligomerization using papain, for example, stands out due to its rapid kinetics. High substrate concentrations aren't necessary to drive oligomer synthesis. In fact, oligomerization and precipitation occur rapidly even at relatively low concentrations like 0.03 M. [] This efficient process offers advantages for synthesizing oligo(γ-ethyl L-glutamate).

A: Studies show that papain-catalyzed oligomerization of diethyl L-glutamate hydrochloride performs well across a broad pH range. [] Interestingly, while phosphate buffer plays a crucial role in controlling pH, ionic strength doesn't significantly impact the final yield of the oligopeptide. [] This suggests that pH control is paramount for successful enzymatic synthesis.

A: Yes, diethyl L-glutamate hydrochloride can be copolymerized with various other amino acid esters using papain as a catalyst. [] This expands the potential applications of this compound beyond the synthesis of oligo(γ-ethyl L-glutamate) homopolymers, allowing researchers to create diverse peptide copolymers with potentially tailored properties.

A: Diethyl L-glutamate hydrochloride acts as a valuable starting material in the enantiospecific synthesis of complex natural products. For instance, it serves as a key building block in the synthesis of indolizidine alkaloids, such as indolizidines 209B and 209D, and piclavine A. [] This highlights the versatility of this compound in synthetic organic chemistry.

A: Research suggests that diethyl L-glutamate hydrochloride acts as a glutamate receptor antagonist. When injected intracerebroventricularly (icv) in rats, it effectively inhibits the hypertensive effects induced by intracerebral injections of glutamate and kainate. [] This finding points towards its potential as a tool for investigating glutamatergic signaling in the central nervous system.

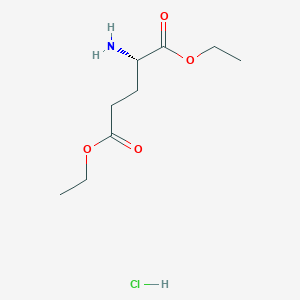

A: Diethyl L-glutamate hydrochloride plays a crucial role as an intermediate in the synthesis of pemetrexed disodium, an anticancer drug. [, ] Specifically, it reacts with a precursor molecule to form pemetrexed diethyl ester, which is then hydrolyzed and converted to the final drug. Optimization of this synthesis route, such as direct precipitation of pemetrexed diethyl ester, can significantly enhance the overall yield and cost-effectiveness of pemetrexed disodium production. []

ANone: While the provided abstracts lack specific spectroscopic data, diethyl L-glutamate hydrochloride's structure can be deduced from its name and reactions. It is the diethyl ester of L-glutamic acid, with a hydrochloride salt on the amino group.

A: While the abstracts don't explicitly discuss stability, one study mentions that the (bi)lysine salt of pemetrexed exhibits superior stability compared to other forms. [] This suggests that salt formation might be a viable strategy for enhancing the stability of compounds derived from diethyl L-glutamate hydrochloride, such as pemetrexed.

ANone: Various analytical methods are employed to study diethyl L-glutamate hydrochloride and its reaction products. These include:

- MALDI-TOF Mass Spectrometry: This technique is used to determine the molecular weight distribution of oligo(γ-ethyl L-glutamate) synthesized using papain. [, ]

- 1H NMR Spectroscopy: ¹H NMR provides information about the structure of the synthesized oligomers, including confirmation of the α-peptide linkage formation. [, ]

- HPLC: High-performance liquid chromatography (HPLC) is used to assess the purity of pemetrexed disodium synthesized using diethyl L-glutamate hydrochloride as an intermediate. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.